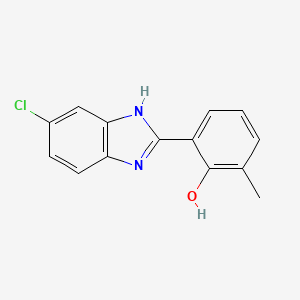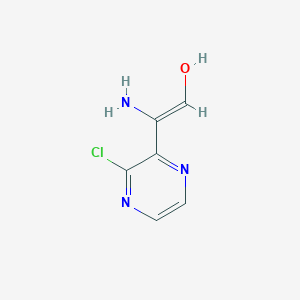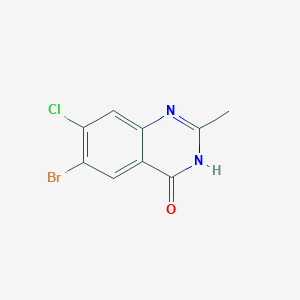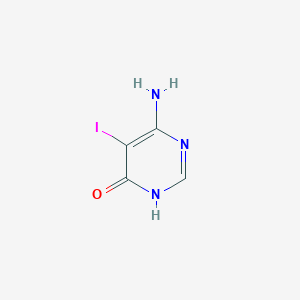
4-(1,3,4-Thiadiazol-2-yl)phenol
説明
“4-(1,3,4-Thiadiazol-2-yl)phenol” is a chemical compound with the empirical formula C8H6N2OS . It is a solid substance and is part of a class of compounds known as 1,3,4-thiadiazoles . These compounds are known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as “this compound”, often involves the use of hydrazonoyl halides with potassium thiocyanate . Other methods include reactions with thiosemicarbazide, carbon disulfide, or N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 178.21 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Antimicrobial and Antifungal Properties
Compounds derived from 1,3,4-thiadiazole, like 4-(1,3,4-Thiadiazol-2-yl)phenol, have been found to exhibit significant antimicrobial and antifungal properties. For instance, studies have synthesized derivatives like 2-Amino-5-Mercapto-1,3,4-Thiadiazole and found them effective against various bacterial and fungal strains (Ameen & Qasir, 2017). Similar findings were reported by Hussain, Sharma, & Amir (2008), where derivatives demonstrated significant activity against bacteria like S. aureus and E. coli, and fungi like A. niger (Hussain et al., 2008).
Fluorescence and Solvent Effects
These compounds have interesting fluorescence effects, which are influenced by factors like molecular aggregation and the presence of specific groups like the amino group. Matwijczuk et al. (2018) observed dual fluorescence in aqueous solutions of certain 1,3,4-thiadiazole derivatives, which changed with pH levels (Matwijczuk et al., 2018). Another study by the same authors in 2016 showed that the solvent polarizability affects the molecular aggregation of these compounds, impacting their fluorescent properties (Matwijczuk et al., 2016).
Anti-Cancer Properties
The anti-cancer potential of 1,3,4-thiadiazole derivatives has been explored in several studies. For instance, a study by Gür et al. (2020) found that certain Schiff bases derived from 1,3,4-thiadiazole showed cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231 (Gür et al., 2020). This aligns with findings by Tang, Liu, & Wu (2016), who reported that specific 1,3,4-thiadiazole derivatives acted as tyrosinase inhibitors and exhibited anti-cancer activity (Tang et al., 2016).
Applications in OLEDs
Yi-Ming Jing, Yue Zhao, & You‐Xuan Zheng (2017) found that certain 1,3,4-thiadiazole derivatives can be used in organic light-emitting diodes (OLEDs) due to their efficient emission properties (Jing et al., 2017).
将来の方向性
The future directions for “4-(1,3,4-Thiadiazol-2-yl)phenol” and similar compounds could involve further exploration of their biological activities. For instance, modifications in the 1,3,4-thiadiazol ring have resulted in highly effective and less toxic compounds with good prospects as antimicrobial agents . Additionally, the synthesis of new series of 1,3,4-thiadiazol derivatives and their evaluation as antimicrobial agents is an area of ongoing research .
作用機序
Target of Action
Compounds belonging to the group of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols, which includes 4-(1,3,4-thiadiazol-2-yl)phenol, exhibit a broad spectrum of biological activity, including antibacterial, antifungal, and anticancer properties .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, including those involving enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways likes inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Result of Action
The result of the action of this compound is primarily seen in its antifungal activity. The antifungal activity of the compound involves disruption of the cell wall biogenesis, as evidenced by the inability of cells treated with the compound to maintain their characteristic cell shape, increase in size, form giant cells and flocculate .
Action Environment
It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
特性
IUPAC Name |
4-(1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUFKYAGWBCWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



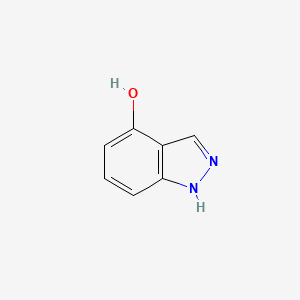


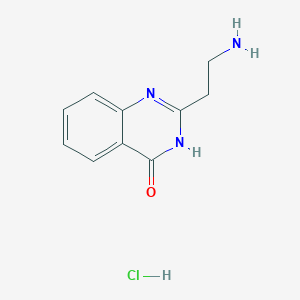
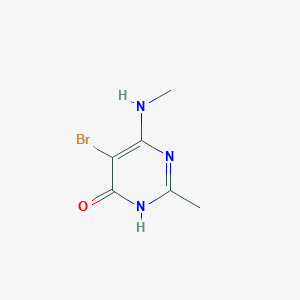
![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)
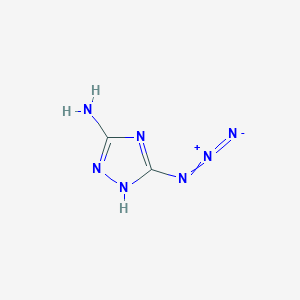

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)

